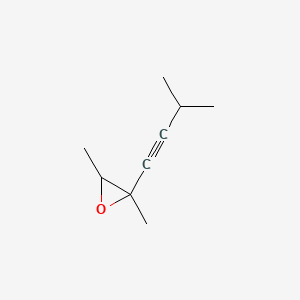
2,3-Dimethyl-2-(3-methylbut-1-ynyl)oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dimethyl-2-(3-methylbut-1-ynyl)oxirane is an organic compound with the molecular formula C9H14O It is a member of the oxirane family, which are three-membered cyclic ethers
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-2-(3-methylbut-1-ynyl)oxirane typically involves the reaction of 2,3-dimethyl-2-butene with a suitable oxidizing agent to form the oxirane ring. One common method is the epoxidation of 2,3-dimethyl-2-butene using a peracid, such as m-chloroperbenzoic acid (m-CPBA), under mild conditions. The reaction proceeds via the formation of an epoxide intermediate, which is then isolated and purified.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods may also incorporate advanced purification techniques, such as distillation and chromatography, to obtain the desired compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dimethyl-2-(3-methylbut-1-ynyl)oxirane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols or other oxidized derivatives.
Reduction: Reduction reactions can lead to the opening of the oxirane ring, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids (e.g., m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diols, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted oxirane derivatives.
Applications De Recherche Scientifique
2,3-Dimethyl-2-(3-methylbut-1-ynyl)oxirane has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2,3-Dimethyl-2-(3-methylbut-1-ynyl)oxirane involves its interaction with various molecular targets and pathways. The oxirane ring is highly reactive and can undergo ring-opening reactions with nucleophiles, leading to the formation of new chemical bonds. This reactivity makes it a valuable intermediate in synthetic chemistry. The specific molecular targets and pathways depend on the context of its use, such as in biological systems or industrial processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dimethyloxirane: A simpler oxirane derivative with only dimethyl substitution.
2,3-Epoxybutane: Another oxirane compound with different substitution patterns.
2,3-Dimethyl-2-butene: The precursor to 2,3-Dimethyl-2-(3-methylbut-1-ynyl)oxirane.
Uniqueness
This compound is unique due to the presence of both the oxirane ring and the methylbutynyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not be suitable for.
Propriétés
Formule moléculaire |
C9H14O |
|---|---|
Poids moléculaire |
138.21 g/mol |
Nom IUPAC |
2,3-dimethyl-2-(3-methylbut-1-ynyl)oxirane |
InChI |
InChI=1S/C9H14O/c1-7(2)5-6-9(4)8(3)10-9/h7-8H,1-4H3 |
Clé InChI |
WYUMBBIGEWYPNP-UHFFFAOYSA-N |
SMILES canonique |
CC1C(O1)(C)C#CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


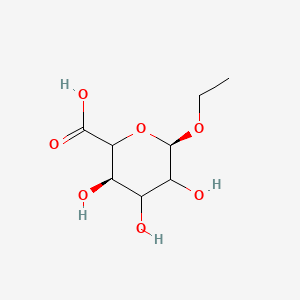

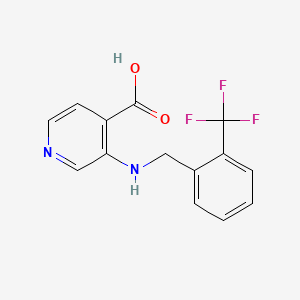
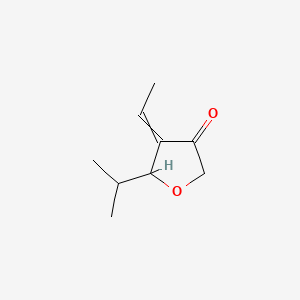
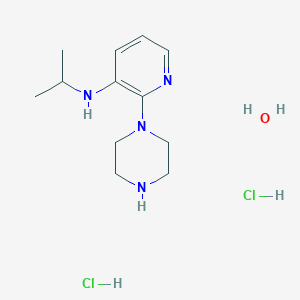
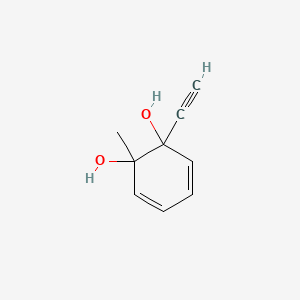
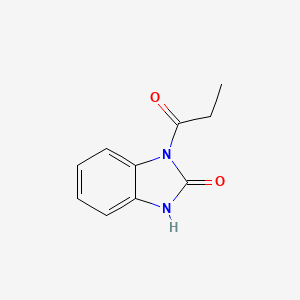
![1-[5-[3-[4-(1,3,4-Oxadiazole-2-yl)phenoxymethyl]-1,2,4-oxadiazole-5-yl]-2-thienyl]trifluoroethanone](/img/structure/B13836478.png)
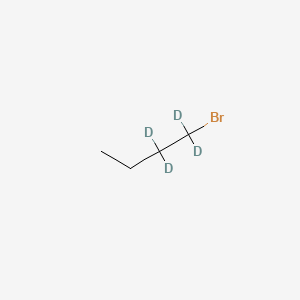

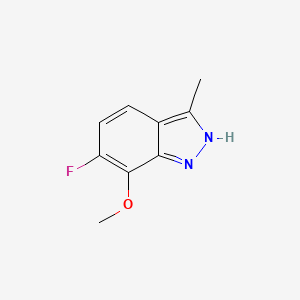

![1-Piperazineethanol, a-(4-amino-3,5-dichlorophenyl)-4-[(2,3,4-trimethoxyphenyl)methyl]-](/img/structure/B13836501.png)
![[4-[1,1-Bis(4-hydroxyphenyl)but-1-en-2-yl]phenyl] 2,2-dimethylpropanoate](/img/structure/B13836515.png)
